

# Technical Reference: Chlorpyrifos Oxon-d10

## Reference Standard

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### Compound of Interest

Compound Name: Chlorpyrifos Oxon-d10

CAS No.: 1794779-85-3

Cat. No.: B586579

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## Executive Summary & Core Identity

**Chlorpyrifos Oxon-d10** is the stable isotope-labeled analog of chlorpyrifos oxon, the bioactive metabolite of the organophosphate pesticide chlorpyrifos. In analytical toxicology and environmental safety, it serves as the critical Internal Standard (IS) for the precise quantification of exposure using Isotope Dilution Mass Spectrometry (IDMS).

Unlike its parent compound (chlorpyrifos), the oxon form is the direct acetylcholinesterase (AChE) inhibitor responsible for neurotoxicity.<sup>[1]</sup> Accurate measurement of the oxon—distinct from the parent—is essential for establishing true toxicological correlation in biological matrices.

## Chemical Identity Data

Parameter	Technical Specification
Chemical Name	Chlorpyrifos oxon-d10 (diethyl-d10)
IUPAC Name	O,O-bis(1,1,2,2,2-pentadeuterioethyl) O-(3,5,6-trichloro-2-pyridinyl) phosphate
CAS Number	1794779-85-3 (Note: CAS assignments for specific isotopologues can vary by vendor registry; always verify with Certificate of Analysis)
Parent Compound CAS	5598-15-2 (Chlorpyrifos Oxon, unlabeled)
Molecular Formula	
Molecular Weight	~324.58 g/mol (varies slightly based on isotopic enrichment)
Appearance	Off-white to pale yellow solid or oil (hygroscopic)
Solubility	Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[2]

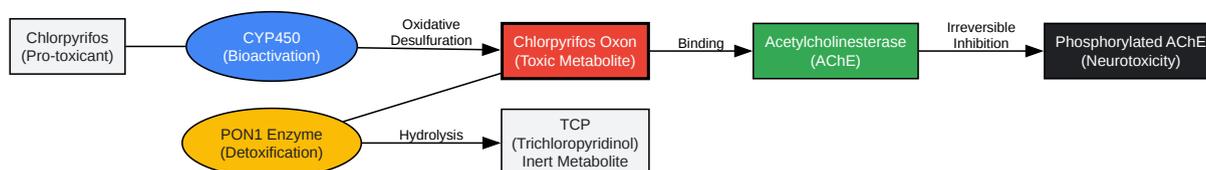
*Critical Note on Nomenclature: Do not confuse **Chlorpyrifos Oxon-d10** with Chlorpyrifos-d10 (CAS: 285138-81-0). The latter retains the sulfur atom (P=S), whereas the oxon possesses an oxygen atom (P=O). Using the wrong standard will result in retention time shifts and inaccurate quantification due to different ionization efficiencies.*

## Mechanism of Action & Bioactivation

To understand the necessity of the oxon standard, one must understand the metabolic pathway. Chlorpyrifos itself is a pro-toxicant; it is biologically inert regarding AChE inhibition until it undergoes oxidative desulfuration (bioactivation) by Cytochrome P450 enzymes.

## The Bioactivation Pathway (Graphviz)

The following diagram illustrates the critical conversion of Chlorpyrifos to its Oxon, the inhibition of AChE, and the competing detoxification pathway via Paraoxonase 1 (PON1).



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Figure 1: The metabolic fate of Chlorpyrifos. The Oxon metabolite is the specific target for quantification when assessing active toxicity, necessitating the specific Oxon-d10 internal standard.

## Bioanalytical Application: LC-MS/MS Protocol

The primary application of **Chlorpyrifos Oxon-d10** is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The d10-labeling provides a +10 Da mass shift, ensuring the IS co-elutes with the analyte (compensating for matrix effects) while remaining spectrally distinct.

## Experimental Workflow

Objective: Quantification of Chlorpyrifos Oxon in plasma or environmental water samples.

### Step 1: Sample Preparation (QuEChERS Modified)

- Aliquot: Transfer 1.0 mL of sample (plasma/water) to a centrifuge tube.
- IS Spike: Add 20  $\mu$ L of **Chlorpyrifos Oxon-d10** working solution (1  $\mu$ g/mL in Acetonitrile). Vortex for 30s.
  - Why: Spiking before extraction corrects for recovery losses during the extraction process.

- Extraction: Add 2 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.
- Salting Out: Add 0.5g MgSO<sub>4</sub> and 0.1g NaCl. Shake vigorously.
- Centrifugation: Spin at 4000 x g for 5 mins.
- Supernatant: Transfer organic layer to an autosampler vial.

## Step 2: LC-MS/MS Parameters[3]

- Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 μm).
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
- Ionization: Electrospray Ionization (ESI), Positive Mode.

## MRM Transition Table

The following transitions are recommended. The d10 label is located on the ethyl groups. Therefore, transitions losing the ethyl groups may lose the label, while the precursor retains it.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Role
Chlorpyrifos Oxon	313.9	285.9	15	Quantifier
313.9	197.9 (TCP)	25	Qualifier	
Chlorpyrifos Oxon-d10	324.0	296.0	15	Internal Standard

- Logic: The transition 324.0 -> 296.0 represents the loss of an ethylene group ( , mass ~32) from the deuterated ethyl chain. This transition retains the specific isotopic signature, ensuring high specificity.

## Stability & Handling (Self-Validating Systems)

Oxons are chemically distinct from their parent thions; they are hydrolytically unstable. To ensure scientific integrity, your protocol must include stability checks.

### The Hydrolysis Risk

Chlorpyrifos oxon hydrolyzes to 3,5,6-trichloro-2-pyridinol (TCP) and diethyl phosphate. This reaction is accelerated by:

- High pH: Basic conditions (> pH 7).
- Moisture: Water presence in storage solvents.
- Temperature: Storage above -20°C.

### Quality Control Protocol (Self-Validation)

To validate the integrity of your standard before running a curve:

- The "Zero" Injection: Inject the IS stock solution diluted in pure acetonitrile before any samples.
- Check for TCP: Monitor the TCP transition (m/z 198).
- Criteria: If the TCP peak area in the standard injection exceeds 5% of the Oxon peak, the standard has degraded. Fresh stock must be prepared.

## References

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- Timchalk, C., et al. (2002). "Pharmacokinetic and Pharmacodynamic Modeling of Chlorpyrifos and its Oxon Metabolite in Rats." Toxicological Sciences, 66(1), 34-53.

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## Sources

- [1. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [2. Chlorpyrifos-d10 | C9H11Cl3NO3PS | CID 16213399 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/Chlorpyrifos-d10) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [3. doh.wa.gov](https://doh.wa.gov) [[doh.wa.gov](https://doh.wa.gov)]
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